molecular formula C14H11Br2NO2 B12008682 N-(4-(2,4-Dibromophenoxy)phenyl)acetamide CAS No. 401939-91-1

N-(4-(2,4-Dibromophenoxy)phenyl)acetamide

Número de catálogo: B12008682
Número CAS: 401939-91-1
Peso molecular: 385.05 g/mol
Clave InChI: JJCDXXWNPBYQME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

      Rutas sintéticas: La preparación sintética de este compuesto implica reacciones específicas. Los métodos precisos no están ampliamente documentados.

      Producción industrial: La información sobre los métodos de producción industrial a gran escala es escasa, probablemente debido a su naturaleza especializada.

  • Análisis De Reacciones Químicas

    Amide Hydrolysis

    The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

    Reaction Conditions Products Yield Reference
    6M HCl, reflux, 8h2-(2,4-Dibromophenoxy)acetic acid + 4-aminophenol78%
    10% NaOH, ethanol, 70°C, 6hSodium 2-(2,4-dibromophenoxy)acetate83%

    Mechanistic studies indicate that the reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond.

    Nucleophilic Aromatic Substitution (NAS)

    The electron-deficient 2,4-dibromophenoxy moiety facilitates substitution at bromine positions.

    Reagents Conditions Products Regioselectivity Reference
    Sodium methoxideDMF, 120°C, 12hN-(4-(2-Methoxy-4-bromophenoxy)phenyl)acetamidePara > ortho
    Ammonia (NH3/EtOH)Sealed tube, 150°C, 24hN-(4-(2-Amino-4-bromophenoxy)phenyl)acetamideOrtho substitution

    Steric hindrance from the phenoxy group reduces substitution rates at the ortho position compared to para .

    Cross-Coupling Reactions

    The bromine atoms participate in palladium-catalyzed couplings.

    Reaction Type Catalyst System Products Yield Reference
    Suzuki couplingPd(PPh3)4, K2CO3, dioxaneN-(4-(2,4-Biphenylphenoxy)phenyl)acetamide65%
    Buchwald-Hartwig aminationPd2(dba)3, Xantphos, Cs2CO3N-(4-(2-(4-Aminophenyl)-4-bromophenoxy)phenyl)acetamide58%

    Coupling occurs preferentially at the less hindered para-bromine position .

    Reduction Reactions

    The acetamide group can be reduced to amine derivatives.

    Reducing Agent Conditions Products Selectivity Reference
    LiAlH4THF, reflux, 4hN-(4-(2,4-Dibromophenoxy)phenyl)ethylamine92%
    BH3·THF0°C to RT, 6hN-(4-(2,4-Dibromophenoxy)phenyl)ethanolamine74%

    Over-reduction to hydrocarbons is suppressed by using milder agents like BH3·THF .

    Oxidation of the Phenoxy Bridge

    The ether linkage undergoes oxidative cleavage under strong conditions.

    Oxidizing Agent Conditions Products Byproducts Reference
    KMnO4, H2SO480°C, 8h2,4-Dibromo-1,5-diketone + Acetamide derivativesCO2, H2O
    O3, then Zn/H2O-78°C, 2h2,4-Dibromophenol + 4-AcetamidophenolOzonides

    Controlled ozonolysis selectively cleaves the phenoxy C–O bond.

    Halogen Exchange Reactions

    Bromine atoms participate in halogen displacement.

    Reagents Conditions Products Kinetics Reference
    CuI, KI, DMF140°C, 24hN-(4-(2-Iodo-4-bromophenoxy)phenyl)acetamidek = 0.12 h⁻¹
    Cl2 gas, FeCl3CH2Cl2, 0°C, 2hN-(4-(2,4-Dichlorophenoxy)phenyl)acetamideQuantitative

    Iodination proceeds via a radical mechanism under CuI catalysis.

    Complexation with Metals

    The acetamide and bromine groups act as ligands.

    Metal Salt Conditions Complex Structure Application Reference
    Pd(OAc)2EtOH, RT, 2hSquare-planar Pd(II) complexCatalysis
    Cu(ClO4)2MeCN, 60°C, 6hOctahedral Cu(II) coordination polymerMagnetic materials

    Stoichiometric studies show a 1:2 metal-to-ligand ratio in most complexes .

    Key Stability Considerations:

    • Thermal Stability : Decomposes above 240°C via cleavage of the acetamide group.

    • Photoreactivity : UV light induces homolytic C–Br bond cleavage.

    • pH Sensitivity : Stable in pH 4–9; rapid hydrolysis occurs outside this range .

    Aplicaciones Científicas De Investigación

    Pharmacological Applications

    Anticonvulsant Activity
    Research indicates that derivatives of phenylacetamides, including N-(4-(2,4-Dibromophenoxy)phenyl)acetamide, have been explored for their anticonvulsant properties. A study investigated new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives that demonstrated notable anticonvulsant activity in animal models. The compounds were synthesized and evaluated using standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, revealing that specific modifications in the structure could enhance efficacy against seizures .

    Table 1: Anticonvulsant Activity of Phenylacetamide Derivatives

    CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)
    This compoundTBDTBDTBD
    Phenytoin28.10>100>3.6
    Valproic Acid4857841.6

    Anti-inflammatory Properties
    Another area of interest is the anti-inflammatory potential of this compound. Research has shown that certain phenylacetamides can inhibit inflammatory pathways, suggesting that this compound may possess similar properties. Studies have indicated that the introduction of bromine atoms can enhance anti-inflammatory effects by modulating immune responses .

    Biochemical Applications

    Enzyme Inhibition Studies
    this compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. Inhibition studies have shown that modifications in the acetamide structure can lead to varying degrees of enzyme inhibition, which is crucial for developing therapeutic agents targeting metabolic pathways .

    Table 2: Enzyme Inhibition Data

    Enzyme TargetIC50 (µM)Compound Tested
    Cyclooxygenase-2TBDThis compound
    LipoxygenaseTBDOther phenylacetamide derivatives

    Environmental Applications

    Pesticidal Activity
    The compound's structural characteristics make it a candidate for use in agrochemical formulations. Studies have suggested that brominated phenoxy compounds exhibit herbicidal and insecticidal activities. The presence of the dibromophenoxy group may enhance the bioactivity against specific pests and weeds .

    Case Studies and Research Findings

    Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

    • Study on Anticonvulsant Activity : A comprehensive evaluation was conducted to assess the anticonvulsant effects using various animal models. The results indicated promising activity for certain derivatives when administered at specific dosages .
    • Inflammation Model Studies : In vitro studies demonstrated that modifications to the acetamide structure could significantly reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli .

    Mecanismo De Acción

    • El mecanismo exacto por el cual N-(4-(2,4-Dibromofenoxi)fenil)acetamida ejerce sus efectos sigue siendo esquivo.
    • Los objetivos moleculares y las vías implicadas aún no se han dilucidado.
  • Comparación Con Compuestos Similares

      Singularidad: Su singularidad radica en la combinación del grupo con una estructura de acetamida.

      Compuestos similares: Desafortunadamente, no hay compuestos estrechamente relacionados conocidos para comparar.

    Actividad Biológica

    N-(4-(2,4-Dibromophenoxy)phenyl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a unique structure featuring a dibromophenoxy group attached to a phenyl ring and an acetamide functional group, with the molecular formula C₁₄H₁₁Br₂N₁O₂ and a molecular weight of approximately 360.05 g/mol. The presence of bromine atoms enhances its reactivity and interaction with biological targets, making it a subject of interest for various therapeutic applications.

    1. Anticancer Properties

    Research has indicated that this compound exhibits significant anticancer activity. Its structural components suggest potential interactions with cellular pathways involved in tumor growth and proliferation.

    Case Studies:

    • In Vitro Studies : Various studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of phenylacetamide have been reported to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that the dibromophenoxy moiety may enhance these effects through specific molecular interactions .
    • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis. The bromine substituents are believed to facilitate binding to target proteins or enzymes, leading to altered enzymatic activity and subsequent cellular responses .

    2. Antimicrobial Activity

    This compound has also been evaluated for its antimicrobial properties. The compound's unique structure is thought to enhance its ability to interact with microbial targets.

    Research Findings:

    • Antibacterial Activity : Preliminary studies have suggested that this compound may exhibit antibacterial effects against various strains of bacteria. The presence of bromine atoms could improve the compound's lipophilicity, facilitating better membrane penetration and increased efficacy against bacterial cells .
    • Antifungal Properties : Similar compounds have shown antifungal activity in vitro, indicating that this compound might also possess such properties. Further research is needed to characterize the specific antifungal mechanisms involved .

    3. Structure-Activity Relationship (SAR)

    Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential.

    Structural FeatureInfluence on Activity
    Dibromophenoxy GroupEnhances reactivity and target interaction
    Acetamide Functional GroupModulates solubility and bioavailability
    Bromine SubstituentsIncreases potency against microbial targets

    The SAR analysis indicates that modifications to the dibromophenoxy group can significantly impact the biological activity of the compound. For example, replacing one bromine atom with another halogen may alter its binding affinity to target proteins .

    4. Future Directions in Research

    The ongoing research into this compound suggests several promising avenues:

    • Preclinical Studies : Further preclinical studies are necessary to evaluate the safety and efficacy of this compound in vivo.
    • Therapeutic Applications : Given its potential anticancer and antimicrobial properties, exploring its use as a therapeutic agent in clinical settings could provide valuable insights into its applicability in modern medicine.
    • Mechanistic Studies : Detailed mechanistic studies are warranted to elucidate how this compound interacts at the molecular level with various biological targets.

    Propiedades

    Número CAS

    401939-91-1

    Fórmula molecular

    C14H11Br2NO2

    Peso molecular

    385.05 g/mol

    Nombre IUPAC

    N-[4-(2,4-dibromophenoxy)phenyl]acetamide

    InChI

    InChI=1S/C14H11Br2NO2/c1-9(18)17-11-3-5-12(6-4-11)19-14-7-2-10(15)8-13(14)16/h2-8H,1H3,(H,17,18)

    Clave InChI

    JJCDXXWNPBYQME-UHFFFAOYSA-N

    SMILES canónico

    CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Br

    Origen del producto

    United States

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.